Furaltadon

Übersicht

Beschreibung

Levofuraltadone is a nitrofuran derivative known for its antiprotozoal and antibacterial properties. It has been primarily used in the treatment of trypanosomiasis and has shown effectiveness in mice . Unlike other nitrofurans, levofuraltadone has a lower incidence of polyneuritis, a serious side effect associated with nitrofurazone therapy .

Wissenschaftliche Forschungsanwendungen

Veterinary Applications

Furaltadone is predominantly used to treat bacterial infections in animals, such as poultry, pigs, and horses. Its efficacy against pathogens like Staphylococcus aureus has been well-documented. For example, a review of 466 cases indicated that 82% of infections treated with furaltadone showed improvement or cure rates, underscoring its therapeutic potential in veterinary medicine .

Treatment of Specific Conditions

- Coccidiosis : Furaltadone is effective against coccidiosis, a parasitic infection common in poultry.

- Strangles in Horses : A study highlighted the drug's effect on strangles, an infectious disease caused by Streptococcus equi, demonstrating its role in managing bacterial infections in equine populations .

Detection Methods

The detection of furaltadone residues in food products and biological samples is critical for ensuring food safety and compliance with regulatory standards. Recent advancements have focused on developing sensitive electrochemical sensors to detect furaltadone levels accurately.

Electrochemical Sensors

A novel screen-printed carbon electrode modified with Eu2(WO4)3 nanoparticles was developed for the low-level detection of furaltadone. This sensor demonstrated:

- Detection Limit : 97 µM

- Linear Range : 10 nM to 300 µM

- Sensitivity : 2.1335 µA µMcm

The sensor's ability to detect furaltadone even in the presence of interfering substances makes it a promising tool for real-world applications .

Regulatory and Safety Considerations

Despite its effectiveness, the use of furaltadone has raised regulatory concerns due to potential carcinogenic effects and the development of antibiotic resistance. The FDA has scrutinized nitrofuran derivatives like furaltadone, leading to restrictions on its use in food-producing animals within certain jurisdictions .

Real Sample Analysis

In a study involving real sample analysis, the developed electrochemical sensor was tested on various antibiotic medicines. The recovery percentages for detecting furaltadone were found to be between 95% and 98%, indicating high reliability and applicability in pharmaceutical contexts .

Residue Monitoring

Furaltadone metabolites, such as AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), have been detected in urine and tissue samples using advanced analytical techniques like HPLC (High-Performance Liquid Chromatography). These methods are essential for monitoring drug residues to ensure compliance with food safety regulations .

Data Summary Table

Wirkmechanismus

Target of Action

Furaltadone is a member of the nitrofuran family of antibiotics, which includes nitrofurazone, nitrofurantoin, and furazolidone . These antibiotics are known for their ability to act on multiple targets, making them less prone to developing resistance to bacteria . .

Mode of Action

Nitrofuran antibiotics, in general, are believed to work by inhibiting several bacterial enzymatic processes . This broad-spectrum activity allows them to interfere with a variety of cellular functions, disrupting the normal operations of bacterial cells.

Biochemical Pathways

Given its classification as a nitrofuran antibiotic, it is likely that furaltadone affects multiple biochemical pathways within bacterial cells, contributing to its broad-spectrum antibacterial activity .

Pharmacokinetics

A study on preruminant calves showed that after a single oral dosage of Furaltadone, the mean maximum plasma concentration was achieved approximately 3 hours after administration . The final elimination half-lives of Furaltadone were around 2.5 hours . .

Result of Action

Furaltadone is an antibiotic drug that is widely used for the treatment of coccidiosis, intestinal infection, and turkey blackhead . Its action results in the inhibition of bacterial growth, thereby helping to control these infections. Excessive use of furaltadone may have some negative consequences for humans and domestic animals .

Action Environment

The action, efficacy, and stability of Furaltadone can be influenced by various environmental factors. For instance, the presence of other interfering pollutant ions can affect the detection and quantification of Furaltadone . Furthermore, the method of administration and the specific environment within the host organism can also impact the drug’s action.

Biochemische Analyse

Biochemical Properties

Furaltadone interacts with various enzymes and proteins within the cell .

Cellular Effects

Furaltadone has been shown to have cytotoxic effects on certain cell lines . It affects cell viability and growth, colony-forming ability, LDH release, and O2 consumption .

Molecular Mechanism

It is known to interact with the Mitogen-activated protein kinase 9, a type of kinase .

Temporal Effects in Laboratory Settings

The effects of Furaltadone can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of Furaltadone can vary with different dosages in animal models .

Metabolic Pathways

Furaltadone is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Levofuraltadon wird durch eine Reihe chemischer Reaktionen synthetisiert, die den Nitrofuran-Kern beinhalten. Die Herstellung beinhaltet typischerweise die Reaktion von 5-Nitrofurfural mit Morpholin und anschließende Cyclisierung zur Bildung des Oxazolidinonrings . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Levothis compound beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher chemischer Wege, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Levofuraltadon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Nitrofuran-Einheit kann unter bestimmten Bedingungen oxidiert werden.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von Levothis compound.

Reduktion: Amino-Derivate.

Substitution: Verschiedene substituierte Nitrofuran-Derivate.

Vergleich Mit ähnlichen Verbindungen

Levofuraltadon wird mit anderen Nitrofuran-Derivaten wie this compound und Nitrofurazon verglichen:

This compound: Ähnliche antibakterielle Eigenschaften, aber höhere Häufigkeit von Nebenwirkungen.

Nitrofurazon: Wirksam, aber mit höherer Toxizität verbunden.

Einzigartigkeit: Levothis compound bietet ein Gleichgewicht zwischen Wirksamkeit und Sicherheit, was es in bestimmten Anwendungen zur bevorzugten Wahl macht.

Ähnliche Verbindungen

- This compound

- Nitrofurazon

- Nitrofurantoin

Levothis compound zeichnet sich durch seine geringere Toxizität und seine effektiven antibakteriellen und antiprotozoalen Eigenschaften aus .

Biologische Aktivität

Furaltadone (FLT) is a synthetic antibiotic belonging to the nitrofuran class, primarily used in veterinary medicine for its antibacterial and antiparasitic properties. This article delves into the biological activity of furaltadone, highlighting its mechanisms of action, efficacy against various pathogens, and associated health risks based on diverse research findings.

Furaltadone exerts its antibacterial effects through the inhibition of bacterial nucleic acid synthesis. It is believed to interfere with the bacterial enzyme systems, particularly those involved in DNA replication and repair. This mechanism is characteristic of many nitrofuran derivatives, which are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

Furaltadone has demonstrated significant bactericidal activity against various pathogens. Research indicates that it is effective against both dormant and actively growing bacteria, including strains of Mycobacterium bovis BCG. The bactericidal effect of furaltadone is reported to be 35- to 250-fold more potent than metronidazole against dormant bacilli, showcasing its potential in treating difficult infections .

Table 1: Comparative Bactericidal Activity of Nitrofurans

| Compound | Activity Against Dormant Bacilli | Relative Potency Compared to Metronidazole |

|---|---|---|

| Furaltadone | Yes | 35-250 times more effective |

| Nitrofurantoin | Yes | Variable |

| Nitrofurazone | Yes | Variable |

Case Studies

- Clinical Efficacy : A clinical trial conducted in 1961 reported that furaltadone effectively eliminated enteric pathogens in patients suffering from intestinal infections. The study noted a rapid response, with complete eradication of organisms from the bowel within a short treatment duration .

- Animal Studies : In poultry, studies have shown that furaltadone can significantly reduce the incidence of coccidiosis, a common parasitic disease. A study highlighted the accumulation and distribution of furaltadone residues in poultry tissues, emphasizing the need for careful monitoring due to potential health risks associated with residue consumption .

Health Risks and Regulatory Status

Despite its effectiveness, furaltadone has been associated with significant health risks, including carcinogenicity and mutagenicity. The European Union banned its use in food-producing animals due to concerns about its potential to cause cancer and genetic mutations in humans . The compound and its metabolites have been linked to adverse effects such as decreased monoamine oxidase activity at high doses, raising concerns about long-term exposure through contaminated food sources .

Table 2: Health Risks Associated with Furaltadone

| Risk Type | Description |

|---|---|

| Carcinogenicity | Linked to increased tumor incidence in animal studies |

| Mutagenicity | Evidence of DNA damage in vitro |

| Residue Concerns | Accumulation in animal tissues leading to potential human exposure |

Eigenschaften

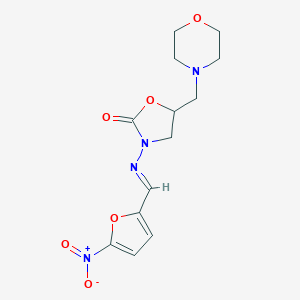

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVOQKFMFRVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048016 | |

| Record name | Furaltadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-91-3 | |

| Record name | Furaltadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaltadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is furaltadone and what is its mechanism of action?

A1: Furaltadone is a nitrofuran antibiotic that exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. While its exact mechanism of action remains unclear, like other nitrofurans, it is believed to interfere with bacterial enzyme systems, particularly those involved in carbohydrate metabolism. [, ] This disruption ultimately hinders bacterial growth and survival.

Q2: Does furaltadone affect Escherichia coli?

A3: Yes, furaltadone demonstrates efficacy against Escherichia coli infections. Research has shown that it can be beneficial in treating conditions like avian vibrionic hepatitis and chronic respiratory disease complex in chickens, often complicated by E. coli. [] Furthermore, studies have investigated the effectiveness of furaltadone in combination therapies for eradicating Helicobacter pylori, a bacterium closely related to E. coli. []

Q3: What is the molecular formula and weight of furaltadone?

A3: The molecular formula of furaltadone is C13H16N4O6, and its molecular weight is 324.29 g/mol.

Q4: Are there any spectroscopic techniques used to characterize furaltadone?

A5: Yes, various spectroscopic methods have been employed to analyze furaltadone. Ultraviolet (UV) spectroscopy is commonly used for detection in analytical techniques like high-performance liquid chromatography (HPLC). [, ] Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its degradation pathway during ozonation. []

Q5: How is furaltadone metabolized in animals?

A6: Furaltadone is rapidly metabolized in the body, primarily in the liver. [] A major metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), formed by N-oxidation of the morpholino ring. [, ] This metabolite is considered a marker residue for furaltadone exposure.

Q6: How long do furaltadone residues persist in animal tissues?

A7: Furaltadone itself is rapidly depleted from tissues, but its metabolite AMOZ is more persistent. Studies in poultry found detectable levels of AMOZ in muscle, liver, and gizzard even after a 3-week withdrawal period following furaltadone administration. [, ] The gizzard, in particular, tends to retain higher concentrations of both parent compound and metabolites.

Q7: Can furaltadone and its metabolites be detected in eggs?

A8: Yes, studies have confirmed the presence of furaltadone and its metabolite AMOZ in both yolk and egg white after administration to laying hens. [] Similar to tissue residues, AMOZ demonstrated greater persistence in eggs compared to the parent drug.

Q8: What analytical techniques are used to detect furaltadone and its metabolites?

A9: Several methods are available for detecting furaltadone and AMOZ. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) [, ] or tandem mass spectrometry (MS/MS) [, , , , ] provide sensitive and specific quantification. Enzyme-linked immunosorbent assay (ELISA) kits offer a rapid and convenient alternative for screening purposes. [, , ]

Q9: What are the known toxic effects of furaltadone?

A10: Furaltadone has been associated with a range of side effects, including nausea, vomiting, dizziness, and rarely, severe neurological complications like neuropathy and cranial nerve palsies. [, , , ] These concerns, coupled with its carcinogenic potential, led to its ban in food-producing animals in many countries.

Q10: What is the environmental impact of furaltadone?

A11: The use of furaltadone raises concerns about its potential impact on the environment, particularly its persistence and fate in soil and water systems. While specific studies on furaltadone's ecotoxicological effects are limited, research exploring the biodegradation of nitrofuran antibiotics by microorganisms like Aspergillus tamarii [, ] highlights potential strategies for mitigating their environmental presence. Further research is needed to fully understand the long-term consequences of furaltadone contamination and develop effective remediation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.